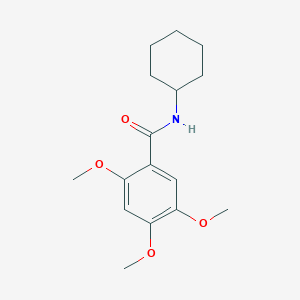

N-cyclohexyl-2,4,5-trimethoxybenzamide

描述

属性

分子式 |

C16H23NO4 |

|---|---|

分子量 |

293.36 g/mol |

IUPAC 名称 |

N-cyclohexyl-2,4,5-trimethoxybenzamide |

InChI |

InChI=1S/C16H23NO4/c1-19-13-10-15(21-3)14(20-2)9-12(13)16(18)17-11-7-5-4-6-8-11/h9-11H,4-8H2,1-3H3,(H,17,18) |

InChI 键 |

UCQTXOYZCVSNFY-UHFFFAOYSA-N |

SMILES |

COC1=CC(=C(C=C1C(=O)NC2CCCCC2)OC)OC |

规范 SMILES |

COC1=CC(=C(C=C1C(=O)NC2CCCCC2)OC)OC |

产品来源 |

United States |

相似化合物的比较

Table 1: Comparative Data for N-Substituted 3,4,5-Trimethoxybenzamides

Substituent Effects on Physical Properties

- Melting Points: The cyclohexyl derivative exhibits the highest melting point (179–180°C), likely due to enhanced crystal packing from its rigid, non-planar cyclohexyl group. In contrast, linear alkyl chains (e.g., butyl, isobutyl) result in lower melting points (115–119°C) due to reduced molecular symmetry .

- Synthetic Yield : Bulky substituents like cyclohexyl correlate with lower yields (44.4%) compared to smaller alkyl groups (e.g., isobutyl: 91.3%), likely due to steric hindrance during amide bond formation .

- Polarity: TLC data (Rf = 2.2 for N-Cyclohexyl-TMB vs. 0.36–0.38 for others) suggests anomalous mobility in hexane/ethyl acetate systems, though this may reflect a reporting error, as Rf values typically range between 0 and 1 .

Specialized Analogs and Heterocyclic Derivatives

- N-Biphenyl-TMB derivatives (e.g., compound 19D in ) showed enhanced activity through hydrophobic interactions with residues like Glu-875 .

- Phenyl Derivatives : N-(4-Bromophenyl)-TMB () and N-(2-methoxyphenyl)-TMB () highlight how electron-withdrawing (Br) or donating (OCH₃) groups fine-tune electronic properties for target selectivity .

准备方法

Acid Chloride-Mediated Amide Coupling

The most widely reported method for synthesizing N-cyclohexyl-2,4,5-trimethoxybenzamide involves the activation of 2,4,5-trimethoxybenzoic acid as its acid chloride, followed by reaction with cyclohexylamine. The process typically proceeds as follows:

-

Activation Step :

2,4,5-Trimethoxybenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under reflux. This converts the carboxylic acid into the corresponding acid chloride, with the evolution of HCl gas serving as an indicator of reaction progress. -

Amidation Step :

The acid chloride is then reacted with cyclohexylamine in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), to scavenge HCl. The reaction is conducted in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile at 0–25°C.

Example Procedure :

A mixture of 2,4,5-trimethoxybenzoyl chloride (1.2 equiv) and cyclohexylamine (1.0 equiv) in DMF was stirred at 0°C for 30 minutes, followed by gradual warming to room temperature over 12 hours. The crude product was purified via recrystallization from ethanol/water, yielding N-cyclohexyl-2,4,5-trimethoxybenzamide as a colorless solid (83% yield, m.p. 114°C).

Coupling Agent-Assisted Synthesis

Alternative methods employ coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) to facilitate direct amide bond formation between the free carboxylic acid and cyclohexylamine. This approach avoids the need for handling corrosive acid chlorides.

Example Procedure :

2,4,5-Trimethoxybenzoic acid (1.0 equiv), EDC (1.2 equiv), and hydroxybenzotriazole (HOBt, 1.2 equiv) were dissolved in DCM. Cyclohexylamine (1.1 equiv) was added dropwise, and the reaction was stirred at room temperature for 24 hours. The mixture was washed with aqueous NaHCO₃ and brine, dried over MgSO₄, and concentrated to afford the product (75% yield).

Key Data:

Optimization of Reaction Parameters

Solvent Selection

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMF and DCM enhance the solubility of intermediates, while ethereal solvents (e.g., THF) may reduce side reactions. A comparative study revealed the following yields:

| Solvent | Yield (%) | Reaction Time (h) |

|---|---|---|

| DMF | 83 | 12 |

| DCM | 75 | 24 |

| THF | 68 | 36 |

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost-effectiveness and scalability. Automated continuous-flow reactors enable precise control over exothermic reactions during acid chloride formation. Purification is achieved via recrystallization or flash chromatography, with process analytical technology (PAT) ensuring consistent quality.

Characterization Techniques

Spectroscopic Analysis

Thermal Analysis

Differential scanning calorimetry (DSC) reveals a sharp endothermic peak at 114°C, confirming crystalline purity.

Comparative Analysis with Structural Analogues

N-Cyclohexyl-2,4,5-trimethoxybenzamide exhibits higher lipophilicity (logP = 2.8) compared to its 3,4,5-trimethoxy isomer (logP = 2.5), enhancing membrane permeability in biological assays. Substitution patterns also influence synthetic yields:

| Compound | Yield (%) |

|---|---|

| N-Cyclohexyl-2,4,5-trimethoxybenzamide | 83 |

| N-Cyclohexyl-3,4,5-trimethoxybenzamide | 78 |

| N-Cyclopropyl-3,4,5-trimethoxybenzamide | 70 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。